1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azepane
Description
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-9-11-12-10(14-9)8-13-6-4-2-3-5-7-13/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUHMYJJHUQFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with hydrazine derivatives, followed by cyclization with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. The compound's unique structure allows it to interact effectively with specific molecular targets involved in cancer progression.
Neuroprotective Properties
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide has also been investigated for its neuroprotective effects. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
Material Science Applications
Polymer Composites
In material science, this compound is being explored as an additive in polymer composites to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has demonstrated improvements in tensile strength and thermal resistance. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries.
Nanotechnology
The compound's unique chemical structure allows it to be utilized in the synthesis of nanoparticles with specific surface properties. These nanoparticles can be functionalized for targeted drug delivery systems or as contrast agents in imaging techniques. The versatility of this compound makes it a valuable component in nanotechnology applications.
Biochemical Research Applications
Enzyme Inhibition Studies
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes that play critical roles in metabolic pathways associated with various diseases. This property makes it a candidate for further investigation as a therapeutic agent.
Molecular Probes
The compound can also serve as a molecular probe in biochemical assays due to its fluorescent properties. Researchers have utilized it to study protein interactions and cellular processes by tagging it with fluorescent markers. This application aids in understanding complex biological systems and disease mechanisms.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azepane involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s closest structural analogs include:
Key Observations :
- Metabolic Stability : The 1,3,4-oxadiazole moiety in both compounds may resist enzymatic degradation, a feature exploited in drug design to improve half-life .
Pharmacological and Toxicological Profiles
Biological Activity
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azepane (CAS Number: 1328742-39-7) is a compound featuring the oxadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on various research findings.
- Molecular Formula : C10H17N3O
- Molecular Weight : 195.2615 g/mol
- SMILES : Cc1nnc(o1)CN1CCCCCC1
Biological Activity Overview
The biological activity of compounds containing the 1,3,4-oxadiazole moiety has been extensively studied. These compounds exhibit a wide range of pharmacological effects, including:
- Antimicrobial Activity : Many derivatives have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Several studies indicate that oxadiazole derivatives can reduce inflammation.
- Anticancer Potential : Emerging evidence suggests that these compounds may inhibit cancer cell proliferation.
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazoles possess considerable antimicrobial properties. For example:
-
Antibacterial Studies :
- A study by Dhumal et al. (2016) highlighted that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively in both active and dormant states. The compounds demonstrated binding affinity to mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis .
- Another investigation reported that specific oxadiazole derivatives exhibited potent activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, outperforming standard antibiotics like amoxicillin .
- Antifungal Activity :
Anti-inflammatory Activity
The anti-inflammatory effects of 1,3,4-oxadiazole derivatives have been documented in several studies:
- A study indicated that various oxadiazole derivatives exhibited significant anti-inflammatory activity in animal models, showing a reduction in edema and inflammatory markers .
Anticancer Potential
While research is still ongoing, preliminary studies suggest that this compound may have anticancer properties:
- Some derivatives have been shown to inhibit cancer cell lines in vitro, indicating potential for further development as anticancer agents .
Summary of Research Findings
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Dhumal et al. (2016) | Antibacterial | Strong inhibition of Mycobacterium bovis BCG; binding to InhA enzyme |
| Desai et al. (2018) | Antibacterial | Potent against S. aureus, E. coli, and P. aeruginosa |
| Recent Study (2024) | Anti-inflammatory | Significant reduction in inflammation markers |
| Various Studies | Antifungal | Moderate activity against multiple fungal strains |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azepane, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves cyclization of hydrazide precursors to form the 1,3,4-oxadiazole ring, followed by alkylation of the azepane moiety. Key steps include:
- Hydrazide Preparation : Reacting carboxylic acid derivatives with hydrazine hydrate under reflux (ethanol, 8–12 hours).
- Oxadiazole Formation : Cyclization using POCl₃ or H₂SO₄ as a dehydrating agent at 80–100°C .
- N-Alkylation : Coupling the oxadiazole intermediate with azepane using a base (e.g., NaH) in DMF at 60–80°C .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio for hydrazide:POCl₃), solvent polarity (DMF for alkylation), and reaction time (4–6 hours for cyclization) to maximize yield (>70%) and purity (HPLC >95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm azepane ring integration (7-membered amine protons at δ 2.5–3.5 ppm) and oxadiazole methyl group (singlet at δ 2.3–2.5 ppm) .
- LC-MS : Verify molecular ion peaks (m/z ~235 for [M+H]⁺) and fragmentation patterns (e.g., loss of CH₂-oxadiazole at m/z 154) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (C: ~60.2%, H: ~7.1%, N: ~17.8%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for azepane-oxadiazole hybrids, such as inconsistent IC₅₀ values across assays?
- Methodology :
- Assay Standardization : Control variables like solvent (DMSO concentration <0.1%), cell line passage number, and incubation time (24–48 hours) .
- Orthogonal Testing : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT/XTT) to distinguish direct target effects from cytotoxicity .
- Statistical Design : Apply factorial experiments (e.g., 2³ design) to isolate interactions between concentration, pH, and temperature on activity .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian or COMSOL to model transition states (e.g., B3LYP/6-31G* level) and calculate activation energies for azepane ring-opening reactions .
- MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction pathways using AMBER or GROMACS .
- SAR Analysis : Corporate Hammett constants (σ) of substituents on the oxadiazole ring to predict electronic effects on reactivity .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in hepatic microsomes?
- Methodology :
- High-Throughput Screening (HTS) : Use 96-well plates with pooled human liver microsomes (0.5 mg/mL) and NADPH regeneration systems. Monitor degradation via LC-MS/MS at 0, 15, 30, 60 minutes .
- DoE Approach : Apply a central composite design to optimize incubation temperature (37–42°C), protein concentration, and cofactor ratios .
- CYP Inhibition Profiling : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., dibenzylfluorescein) to identify metabolic liabilities .
Methodological Considerations
- Synthetic Challenges : Avoid prolonged exposure to POCl₃ to prevent oxadiazole ring decomposition; use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Data Interpretation : Normalize bioactivity data to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent artifacts via blank experiments .
- Ethical Compliance : Adhere to institutional guidelines for compound handling (e.g., LD₅₀ documentation, waste disposal protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
